molecular formula C17H10Cl4N2O4 B2591305 N,N'-bis(2,4-dichlorobenzoyl)propanediamide CAS No. 338753-74-5

N,N'-bis(2,4-dichlorobenzoyl)propanediamide

Cat. No. B2591305
CAS RN: 338753-74-5
M. Wt: 448.08
InChI Key: IEMIMFCUIJNNKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N,N’-bis(2,4-dichlorobenzoyl)propanediamide” were not found, similar compounds have been synthesized using continuous-flow processes . These processes involve mixing starting materials and reacting them in a micro fixed-bed reactor .


Chemical Reactions Analysis

“N,N’-bis(2,4-dichlorobenzoyl)propanediamide” is likely to have similar reactivity to related compounds. For instance, Di(2,4-dichlorobenzoyl) peroxide, a diacyl peroxide, is used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .

Scientific Research Applications

Corrosion Inhibition

N,N'-bis(2,4-dichlorobenzoyl)propanediamide has been investigated for its effectiveness as a corrosion inhibitor. In particular, studies have shown its potential in protecting steel against corrosion in acidic solutions. The mechanism involves the adsorption of inhibitor molecules on the metal surface, significantly increasing inhibition efficiency with higher concentrations and decreasing efficiency as temperature increases. This compound acts as a mixed-type inhibitor, adhering to the Langmuir adsorption isotherm model. Quantum chemical calculations further support these findings, offering insights into the thermodynamic parameters for adsorption and activation processes involved in steel corrosion inhibition in hydrochloric acid environments (Mohsenifar, Jafari, & Sayın, 2016).

Industrial Decomposition and Worker Exposure

In the silicone industry, bis(2,4-dichlorobenzoyl)peroxide, closely related to this compound, serves as an initiator for silicone rubber production. Its decomposition during the curing process releases compounds of potential occupational health concern. Studies assessing workers' exposure to these decomposition products through biomonitoring have highlighted significant uptake, implicating potential health risks due to the carcinogenic properties of certain by-products. The findings underscore the importance of monitoring and managing chemical exposure in industrial settings to safeguard worker health (Schettgen et al., 2022).

Molecular Mechanisms in Metal Complexes

Research into the structural behavior of metal centers in coordination compounds has shed light on the versatile roles of this compound analogs. These studies have elaborated on the compounds' ability to support significant conformational changes in metal complexes, influencing their geometric and electronic properties. Such insights are invaluable for the development of new materials with tailored chemical and physical properties, contributing to advances in areas ranging from catalysis to materials science (Reglinski, Morris, & Stevenson, 2002).

Antimicrobial Applications

The Schiff base N,N'-bis(5-chlorosalicylidene)propane-1,3-diamine, a derivative of this compound, and its cadmium(II) complex have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The structure-activity relationship revealed by these studies highlights the potential of such compounds in developing new antimicrobial agents. Understanding the molecular basis of their activity can guide the design of more effective and specific therapeutic and preservative agents (Xue, Han, Zhao, & Feng, 2012).

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause a fire, may cause an allergic skin reaction, and may damage fertility or the unborn child . They also provide specific precautionary statements for handling and storage .

properties

IUPAC Name

N,N'-bis(2,4-dichlorobenzoyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O4/c18-8-1-3-10(12(20)5-8)16(26)22-14(24)7-15(25)23-17(27)11-4-2-9(19)6-13(11)21/h1-6H,7H2,(H,22,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMIMFCUIJNNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=O)CC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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